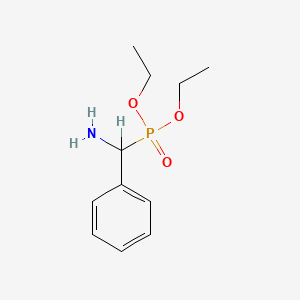

Diethyl amino(phenyl)methylphosphonate

Description

Propriétés

Formule moléculaire |

C11H18NO3P |

|---|---|

Poids moléculaire |

243.24 g/mol |

Nom IUPAC |

diethoxyphosphoryl(phenyl)methanamine |

InChI |

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11H,3-4,12H2,1-2H3 |

Clé InChI |

KVEBNTWOYMYORY-UHFFFAOYSA-N |

SMILES canonique |

CCOP(=O)(C(C1=CC=CC=C1)N)OCC |

Origine du produit |

United States |

The Genesis and Evolution of α-Aminophosphonates: A Technical Guide to the Kabachnik-Fields Reaction

Abstract

This in-depth technical guide provides a comprehensive overview of the history, discovery, and mechanistic intricacies of the Kabachnik-Fields reaction, a cornerstone of organophosphorus chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles and practical applications of this pivotal three-component reaction. We will explore the pioneering work of its discoverers, dissect the mechanistic dichotomy that governs its course, and provide detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors. The guide culminates in a forward-looking perspective on the enduring legacy and future potential of the Kabachnik-Fields reaction and its invaluable products, the α-aminophosphonates.

A Serendipitous Discovery: The Dawn of a New Synthetic Era

In the landscape of post-war chemical research, the early 1950s marked a period of significant expansion in organophosphorus chemistry. It was within this fertile scientific ground that a powerful and versatile three-component reaction for the synthesis of α-aminophosphonates was independently and concurrently discovered in 1952 by two brilliant chemists: Martin Izrailovich Kabachnik in the Soviet Union and Ellis K. Fields in the United States.[1][2] This reaction, now eponymously known as the Kabachnik-Fields reaction, provides a direct and efficient pathway to a class of compounds that have since proven to be of immense importance, particularly as structural analogs of α-amino acids.[2]

Dr. Martin I. Kabachnik (1908–1997) was a prominent Russian organic chemist affiliated with the USSR Academy of Sciences.[1][3] His extensive research portfolio included investigations into tautomerism and the development of phosphorus-containing organic insecticides.[3] His 1952 publication with T.Y. Medved in Doklady Akademii Nauk SSSR detailed a novel method for synthesizing aminophosphonic acids.[4]

Dr. Ellis K. Fields (1918-2004) was a distinguished American chemist who would later serve as the president of the American Chemical Society in 1985. His illustrious career at Amoco Chemical was marked by prolific research in catalysis, petrochemistry, and organophosphorus chemistry, resulting in over 220 patents. His seminal work on the synthesis of esters of substituted amino phosphonic acids was published in the Journal of the American Chemical Society in the same year.

The independent discovery of this reaction by two scientists on opposite sides of the Iron Curtain underscores the convergent evolution of scientific thought and the universal quest for elegant synthetic solutions. Their pioneering work laid the foundation for a field of study that continues to flourish over seven decades later.

The Mechanistic Crossroads: Imine vs. α-Hydroxyphosphonate Pathways

The deceptive simplicity of the one-pot condensation of an amine, a carbonyl compound, and a dialkyl phosphite belies a fascinating mechanistic duality. The reaction can proceed through two primary, and sometimes competing, pathways: the "imine" pathway and the "α-hydroxyphosphonate" pathway.[5] The favored route is dictated by a delicate interplay of factors including the nature of the reactants, the presence of catalysts, and the reaction conditions.[5]

The Imine Pathway: This route, generally considered the more prevalent of the two, involves the initial formation of an imine (a Schiff base) from the condensation of the amine and the carbonyl compound. This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine, a step analogous to the Pudovik reaction.[2] Kinetic studies and in situ spectroscopic analysis have provided substantial evidence for the intermediacy of the imine in many instances.[6]

The α-Hydroxyphosphonate Pathway: In this alternative mechanism, the first step is the addition of the dialkyl phosphite to the carbonyl group of the aldehyde or ketone, forming an α-hydroxyphosphonate intermediate. This is then followed by a nucleophilic substitution of the hydroxyl group by the amine to yield the final α-aminophosphonate.[6]

The following diagram illustrates the two competing mechanistic pathways:

Caption: Competing mechanistic pathways of the Kabachnik-Fields reaction.

Experimental Protocols and Methodologies

The versatility of the Kabachnik-Fields reaction is reflected in the wide array of experimental conditions that can be employed. These range from classical solvent-based approaches to more modern, environmentally benign methods.

General Catalyst-Free, Solvent-Free Microwave-Assisted Synthesis

This protocol exemplifies a green and efficient approach to the Kabachnik-Fields reaction.

Step 1: Reactant Mixture Preparation In a 10 mL microwave vial, combine the aldehyde (1.0 mmol), the amine (1.0 mmol), and diethyl phosphite (1.0 mmol).

Step 2: Microwave Irradiation Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 80-120 °C) for a designated time (typically 10-30 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Product Isolation and Purification After the reaction is complete, allow the vial to cool to room temperature. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Lewis Acid-Catalyzed Synthesis in Solution

This method is suitable for less reactive substrates and often provides higher yields.

Step 1: Preparation of the Reaction Mixture To a solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL), add a catalytic amount of a Lewis acid (e.g., zinc chloride, 5 mol%).

Step 2: Addition of Phosphite and Reaction Stir the mixture at room temperature for a few minutes, then add diethyl phosphite (1.2 mmol). Continue stirring the reaction mixture at room temperature or under reflux until the reaction is complete, as indicated by TLC.

Step 3: Work-up and Purification Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The residue can be purified by column chromatography to afford the pure α-aminophosphonate.

Data Presentation: A Survey of Reaction Conditions and Yields

The efficiency of the Kabachnik-Fields reaction is highly dependent on the choice of reactants, catalyst, and reaction conditions. The following table summarizes a selection of reported data to provide a comparative overview.

| Entry | Carbonyl Compound | Amine | Phosphite | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | Diethyl phosphite | None | None | RT | 24 h | 85 | [7] |

| 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | None | None | RT | 48 h | 82 | [7] |

| 3 | Benzaldehyde | Cyclohexylamine | Diethyl phosphite | None | None | 80 | 1 h | 92 | [6] |

| 4 | Acetophenone | Benzylamine | Diethyl phosphite | None | None (MW) | 120 | 15 min | 88 | [6] |

| 5 | Benzaldehyde | Aniline | Diphenyl phosphite | Zn(L-prolinate)₂ (5) | CH₂Cl₂ | RT | 6 h | 90 | [8] |

| 6 | 4-Nitrobenzaldehyde | Aniline | Dimethyl phosphite | DTP/SiO₂ (1) | None | RT | 30 min | 95 | [8] |

| 7 | Benzaldehyde | Aniline | Diethyl phosphite | CeCl₃·7H₂O (5) | THF (MW) | 65 | 8 min | 94 | N/A |

| 8 | Furfural | Benzylamine | Diethyl phosphite | Au-bipyridine (1) | CH₂Cl₂ | RT | 12 h | 88 | [8] |

DTP/SiO₂ = Dodecatungstophosphoric acid on silica gel; MW = Microwave irradiation; RT = Room Temperature

The Products: α-Aminophosphonates - Structural Mimics with Profound Biological Impact

The primary products of the Kabachnik-Fields reaction, α-aminophosphonates and their corresponding acids, are of significant interest in medicinal chemistry and drug development. Their structural similarity to α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylate moiety, allows them to act as potent enzyme inhibitors. This "bioisosteric" relationship is the foundation for their diverse biological activities.

The N-C-P scaffold of α-aminophosphonates has been incorporated into a wide range of therapeutic agents, including:

-

Antiviral agents: Targeting viral enzymes essential for replication.

-

Antibacterial agents: Inhibiting bacterial cell wall biosynthesis.

-

Anticancer agents: Interfering with signaling pathways in cancer cells.

-

Herbicides: Disrupting essential metabolic processes in plants.

The following workflow illustrates the path from the Kabachnik-Fields reaction to potential therapeutic applications:

Caption: From reaction discovery to drug development.

Conclusion and Future Outlook

The Kabachnik-Fields reaction, born from the independent inquiries of two chemists in the mid-20th century, has evolved into an indispensable tool in modern organic synthesis. Its ability to efficiently construct the α-aminophosphonate scaffold has had a profound impact on medicinal chemistry, providing access to a rich diversity of biologically active molecules. The ongoing development of more efficient, selective, and environmentally friendly catalytic systems, including asymmetric variations, continues to expand the horizons of this remarkable reaction. As our understanding of biological systems deepens, the demand for novel molecular probes and therapeutic agents will undoubtedly continue to drive innovation in the application of the Kabachnik-Fields reaction, ensuring its relevance for decades to come.

References

-

Kabachnik, M. I. - Jewish Virtual Library. (n.d.). Retrieved February 16, 2026, from [Link]

- Keglevich, G., & Varga, P. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 107-142). De Gruyter.

-

Kabachnik, Martin Izrailovich. (n.d.). In Encyclopedia.com. Retrieved February 16, 2026, from [Link]

- BenchChem. (2025).

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]

- (Video) Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. (n.d.).

- Milen, M., & Keglevich, G. (2023). Catalyst‐ and Solvent‐Free Room Temperature Synthesis of α‐Aminophosphonates: Green Accomplishment of the Kabachnik–Fields Reaction. ChemistrySelect, 8(26), e202301386.

- (Image) Synthesis of diethyl (phenylamino)benzylposphonate by aza-Pudovik reaction. (n.d.).

- Dell'Amico, S., Gualco, G., & Novellino, S. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 30(1), 3.

-

Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Retrieved February 16, 2026, from [Link]

-

Wikipedia contributors. (2023, December 29). Kabachnik–Fields reaction. In Wikipedia, The Free Encyclopedia. Retrieved 14:15, February 16, 2026, from [Link]

-

Martin Izrailevich Kabachnik. (n.d.). In Wikidata. Retrieved February 16, 2026, from [Link]

- Milen, M., Bálint, E., & Keglevich, G. (2023). Catalyst‐ and Solvent‐Free Room Temperature Synthesis of α‐Aminophosphonates: Green Accomplishment of the Kabachnik–Fields Reaction. ChemistrySelect, 8(26), e202301386.

- Dell'Amico, S., Gualco, G., & Novellino, S. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org.

-

Кабачник Мартин Израилевич. (n.d.). Retrieved February 16, 2026, from [Link]

-

Doklady Akademii nauk SSSR = Comptes rendus de l'Académie des sciences de l'URSS. (n.d.). In SearchWorks catalog. Retrieved February 16, 2026, from [Link]

-

DOKLADY FR: DOK AK NAUK SSSR TO. (1972, December 31). In CIA FOIA. Retrieved February 16, 2026, from [Link]

-

Pochvovedenie. (n.d.). In HathiTrust Digital Library. Retrieved February 16, 2026, from [Link]

- Академия наук СССР. (1941). Доклады Академии наук СССР (Vol. 33). Изд-во Академии наук СССР.

-

Doklady Akademii Nauk SSSR 186,1. 1969. (n.d.). In RWTH Aachen. Retrieved February 16, 2026, from [Link]

Sources

- 1. encyclopedia.com [encyclopedia.com]

- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 3. Martin Izrailovich Kabachnik [jewishvirtuallibrary.org]

- 4. Doklady Akademii nauk SSSR = Comptes rendus de l'Académie des sciences de l'URSS in SearchWorks catalog [searchworks.stanford.edu]

- 5. mdpi.com [mdpi.com]

- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

The Kabachnik-Fields Reaction: A Comprehensive Guide to the Synthesis of α-Aminophosphonates

Introduction: The Significance of α-Aminophosphonates and the Kabachnik-Fields Reaction

In the landscape of medicinal chemistry and drug development, α-aminophosphonates are of paramount importance due to their structural analogy to α-amino acids.[1][2][3][4] This class of organophosphorus compounds, where a tetrahedral phosphonic acid group replaces the planar carboxylic group of amino acids, exhibits a wide range of biological activities.[2][3] They are recognized as potent enzyme inhibitors, antimicrobial agents, antiviral compounds, and have shown promise in the development of anticancer therapies.[1][4][5][6][7][8] Their unique stereochemical and electronic properties allow them to act as transition-state mimics of peptide hydrolysis, leading to their application as inhibitors for enzymes like HIV protease and human collagenase.[3]

The Kabachnik-Fields reaction, a one-pot, three-component condensation, stands as the most efficient and straightforward method for the synthesis of α-aminophosphonates.[9][10][11][12] This powerful reaction brings together a carbonyl compound (aldehyde or ketone), an amine, and a hydrophosphoryl compound (typically a dialkyl phosphite) to form the desired α-aminophosphonate.[2][5][10] The reaction's versatility, simplicity, and the biological significance of its products have made it a cornerstone of organophosphorus chemistry.[9][13]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the Kabachnik-Fields reaction. We will delve into the mechanistic intricacies, provide a field-proven experimental protocol, discuss critical parameters, and offer troubleshooting insights to ensure successful synthesis of α-aminophosphonates.

Mechanistic Pathways of the Kabachnik-Fields Reaction

The mechanism of the Kabachnik-Fields reaction is a subject of detailed study and is generally understood to proceed through two primary pathways, often in competition with each other. The predominant pathway is highly dependent on the nature of the reactants, particularly the electrophilicity of the carbonyl compound and the nucleophilicity of the amine and the phosphite.[5]

-

The Imine Pathway (Pathway A): This is the more commonly accepted mechanism.[5][10] It involves the initial condensation of the carbonyl compound and the amine to form a Schiff base (imine) intermediate. This step is reversible, and the removal of water can drive the equilibrium towards imine formation. Subsequently, the hydrophosphoryl compound undergoes a nucleophilic addition to the C=N double bond of the imine, a step known as the Pudovik reaction, to yield the final α-aminophosphonate.[10]

-

The α-Hydroxyphosphonate Pathway (Pathway B): In this alternative route, the reaction is initiated by the nucleophilic attack of the hydrophosphoryl compound on the carbonyl carbon of the aldehyde or ketone, forming an α-hydroxyphosphonate intermediate (Abramov reaction).[9][10] This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to afford the α-aminophosphonate.[5][9] Kinetic studies suggest that the relative "hardness" and "softness" of the nucleophiles (amine and phosphite) and the electrophile (carbonyl compound) influence which pathway is favored.[5] For instance, softer carbonyl compounds like benzaldehyde tend to favor the initial addition of the softer phosphite nucleophile.[5][10]

The following diagram illustrates these two competing mechanistic pathways:

Caption: Figure 1: Competing Mechanistic Pathways of the Kabachnik-Fields Reaction.

Experimental Protocol: Synthesis of Diethyl (phenylamino)(phenyl)methylphosphonate

This protocol details a representative Kabachnik-Fields reaction for the synthesis of an α-aminophosphonate, employing a catalyst-free, solvent-free approach under microwave irradiation, which is often considered a green and efficient method.[5][14]

Materials:

-

Benzaldehyde (1.0 mmol, 106.12 mg, 0.102 mL)

-

Aniline (1.0 mmol, 93.13 mg, 0.091 mL)

-

Diethyl phosphite (1.0 mmol, 138.10 mg, 0.129 mL)

-

Microwave synthesizer

-

Round-bottom flask (10 mL)

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Ethyl acetate

-

n-Hexane

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a 10 mL round-bottom flask equipped with a small magnetic stir bar, combine benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol).

-

Microwave Irradiation: Place the flask in the microwave synthesizer. Irradiate the reaction mixture at 80°C for 10-15 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/n-hexane, 3:7 v/v).

-

Work-up and Purification: Upon completion of the reaction (as indicated by the disappearance of the starting materials on the TLC plate), allow the reaction mixture to cool to room temperature. The crude product, which often solidifies upon cooling, can be purified by recrystallization from ethanol.

-

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Reaction Parameters and Their Influence

The success and efficiency of the Kabachnik-Fields reaction are influenced by several key parameters. Understanding their roles allows for the optimization of the reaction for specific substrates.

| Parameter | Influence on the Reaction | Typical Conditions & Considerations |

| Catalyst | Can significantly accelerate the reaction rate and improve yields. Both Lewis acids (e.g., ZnCl₂, TiCl₄, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) can be employed.[9][15] Catalysts can activate the carbonyl group towards nucleophilic attack or the imine for the Pudovik addition.[9] However, many Kabachnik-Fields reactions can proceed efficiently without a catalyst, especially under microwave irradiation.[5][14] | Lewis acids: 5-10 mol%. Brønsted acids: 10-20 mol%. Catalyst-free conditions are often preferred for their environmental benefits.[9][10] |

| Solvent | The choice of solvent can influence reaction rates and yields. Polar aprotic solvents like acetonitrile or dichloromethane are commonly used.[2] However, solvent-free conditions are often highly effective and environmentally friendly.[5][10][12] Green solvents such as water, polyethylene glycol (PEG), or glycerol have also been successfully employed.[9] | Common solvents: Toluene, THF, CH₃CN. Solvent-free conditions are highly encouraged. |

| Temperature | Reaction temperatures can range from room temperature to reflux conditions. Microwave-assisted synthesis often utilizes elevated temperatures for short reaction times.[5][14] | Room temperature to 120°C. Microwave conditions can significantly reduce reaction times. |

| Reactant Stoichiometry | Typically, an equimolar ratio of the three components is used. A slight excess of the phosphite component may be used in some cases. | 1:1:1 ratio of carbonyl compound:amine:phosphite is standard. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; side reactions; difficult purification. | Increase reaction time or temperature. Consider using a catalyst (e.g., a mild Lewis acid). Ensure anhydrous conditions if using a moisture-sensitive catalyst. Optimize the purification method. |

| Formation of Side Products | Self-condensation of the aldehyde; formation of α-hydroxyphosphonate as a stable byproduct. | Use milder reaction conditions. If α-hydroxyphosphonate is observed, consider a two-step procedure where the imine is pre-formed before the addition of the phosphite. |

| No Reaction | Unreactive substrates; inappropriate reaction conditions. | For less reactive ketones, a more forcing condition (higher temperature, longer reaction time, or a stronger catalyst) may be required. Ensure the purity of the starting materials. |

| Difficulty in Purification | Oily product; co-elution of impurities. | Try different recrystallization solvents. Column chromatography with a carefully selected eluent system may be necessary. |

Workflow for α-Aminophosphonate Synthesis and Characterization

The overall process from reaction setup to the final characterization of the α-aminophosphonate product can be visualized in the following workflow diagram:

Caption: Figure 2: General Workflow for Kabachnik-Fields Synthesis.

Conclusion

The Kabachnik-Fields reaction remains a highly relevant and powerful tool in the arsenal of synthetic chemists, particularly those in the field of drug discovery and development. Its efficiency, versatility, and the significant biological activities of the resulting α-aminophosphonates ensure its continued application. By understanding the underlying mechanisms, optimizing key reaction parameters, and employing effective troubleshooting strategies, researchers can successfully leverage this reaction to synthesize a diverse array of valuable α-aminophosphonate compounds. This guide serves as a practical resource to facilitate the successful implementation of the Kabachnik-Fields reaction in the laboratory.

References

-

Ordóñez, M., et al. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 27(21), 7526. [Link]

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]

-

Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(11), 857-882. [Link]

-

Zerrouki, R., & Aouf, N.-E. (2021). Recent Advances in the Synthesis of α‐Aminophosphonates: A Review. ChemistrySelect, 6(29), 7345-7366. [Link]

-

Galkin, V. I., & Cherkasov, R. A. (1998). The Kabachnik–Fields reaction: its synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(11), 857. [Link]

-

Bhattacharya, A. K., & Kaur, T. (2021). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-20. [Link]

-

Keglevich, G. (2018). Synthesis of α-aminophosphonates and related derivatives; The Last Decade of the Kabachnik–Fields Reaction. In Phosphorus Compounds (pp. 109-140). De Gruyter. [Link]

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]

-

Keglevich, G. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(1), 133. [Link]

-

Bhattacharya, A. K., & Kaur, T. (2021). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-20. [Link]

-

Abdel-Aziem, A., et al. (2023). Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Molecules, 28(14), 5396. [Link]

-

Suresh Reddy, C., et al. (2011). α- Aminophosphonates are key compounds as analogues of α-amino acids in medicinal chemistry an. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 872-881. [Link]

-

Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. ARKIVOC, 2008(1), 1-17. [Link]

-

Zhang, N., et al. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry, 10, 896803. [Link]

-

Shibasaki, M., & Sasai, H. (2015). Zirconium-catalyzed asymmetric Kabachnik–Fields reactions of aromatic and aliphatic aldehydes. Chemical Science, 6(5), 3039-3044. [Link]

-

Ali, O. M., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Journal of Chemistry, 2022, 1-16. [Link]

-

Abdel-Mohsen, S. A., et al. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Egyptian Journal of Chemistry, 62(12), 2269-2278. [Link]

-

Keglevich, G. (2015). Kabachnik-Fields Reaction Under Green Conditions – A Critical Overview. Current Green Chemistry, 2(3), 263-275. [Link]

-

Gholap, A. R., & Gill, C. H. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Chemical Methodologies, 5(4), 324-329. [Link]

-

Al-Adiwish, W. M., et al. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 121-161. [Link]

-

Kumar, A., & Singh, R. (2021). Synthesis of Biologically Potent α-Aminophosphonates Derivatives by Nano-Catalyst. International Journal of Advanced Research in Science, Communication and Technology, 1(1), 1-10. [Link]

-

Ghafuri, H., & Zare, F. (2021). Regular Article. Organic Chemistry Research, 7(1), 1-10. [Link]

-

Keglevich, G. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. biomedres.us [biomedres.us]

- 9. mdpi.com [mdpi.com]

- 10. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry[v1] | Preprints.org [preprints.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Recrystallization solvents forα\alphaα-aminophosphonate hydrochloride salts

Technical Support Center: Recrystallization of -Aminophosphonate Hydrochloride Salts

Topic: Purification & Recrystallization Protocols Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

However, these salts present unique purification challenges:

-

Amphiphilic Nature: They contain a polar ionic head (ammonium/phosphonate) and often lipophilic side chains, leading to unpredictable solubility.

-

Hydrolysis Susceptibility: The phosphonate ester bonds (

) are acid-labile. Recrystallizing a hydrochloride salt in the presence of water and heat can inadvertently hydrolyze the ester to the parent phosphonic acid. -

Oiling Out: The high lattice energy of the salt often competes poorly with solvation forces in intermediate-polarity solvents, causing the product to separate as a "gum" or oil rather than a crystal.

This guide provides a self-validating logic for solvent selection and troubleshooting.

Solvent Selection Matrix

The choice of solvent is dictated by the specific substituents on the phosphonate and the amine. Use this matrix as your starting point.

Primary Solvents (Dissolution)

| Solvent | Polarity Index | Suitability | Technical Notes |

| Ethanol (Anhydrous) | 5.2 | Excellent | The "Gold Standard." Dissolves most HCl salts at reflux. Must be anhydrous to prevent hydrolysis. |

| Methanol | 5.1 | Good | Higher solubility power than EtOH. Use if the salt is insoluble in boiling EtOH. Risk of transesterification if heating is prolonged. |

| Isopropanol (IPA) | 3.9 | Moderate | Good for lipophilic analogs. Higher boiling point allows for better dissolution but harder to remove traces from crystal lattice. |

| Acetonitrile | 5.8 | Specific | Excellent for highly crystalline salts. Poor for "greasy" aliphatic chains. |

Anti-Solvents (Precipitation)

| Solvent | Suitability | Technical Notes |

| Diethyl Ether | Excellent | The classic pair with Ethanol. Low boiling point allows easy drying. |

| MTBE | Good | Safer alternative to ether (higher flash point).[1] Less volatile, so crystal drying takes longer. |

| Ethyl Acetate | Moderate | Can work for very lipophilic salts. Warning: Some HCl salts are soluble in hot EtOAc. |

| Hexane/Heptane | Poor | Often immiscible with Methanol/Acetonitrile layers, leading to oiling out. Use only with IPA. |

Recommended Binary Systems

-

System A (Standard): Dissolve in min. boiling Ethanol

Add Diethyl Ether until turbid -

System B (High Polarity): Dissolve in Methanol

Add MTBE . -

System C (For Labile Esters): Dissolve in Dichloromethane (DCM)

Add Hexane (dropwise). Note: This is rare but useful for esters highly sensitive to alcoholysis.

Visual Logic: Solvent Decision Tree

The following diagram outlines the logical flow for selecting the correct solvent system based on your crude product's behavior.

Caption: Decision logic for selecting the primary and secondary solvents based on solubility and phase behavior.

Troubleshooting Guides (FAQ)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon adding the anti-solvent or cooling, the solution turns milky, and a viscous gum settles at the bottom instead of crystals. Cause: The solution crossed the "liquid-liquid phase separation" boundary before hitting the crystallization boundary. This is common when the anti-solvent is added too quickly or the polarity difference is too extreme (e.g., MeOH + Hexane).

Protocol: The "Re-Dissolve and Seed" Method

-

Do not filter the oil.

-

Re-heat the mixture until the oil dissolves (it may require adding a small amount of the polar solvent, e.g., Ethanol).

-

Once clear, let it cool very slowly to room temperature. Wrap the flask in foil or a towel to insulate it.

-

Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates nucleation sites.

-

Seeding: If you have any solid crystals from a previous batch (even impure ones), add a microscopic amount.

-

Vapor Diffusion (Alternative): Dissolve the salt in minimal Ethanol in a small vial. Place this open vial inside a larger jar containing Diethyl Ether. Cap the large jar. The ether will slowly diffuse into the ethanol, inducing slow, high-quality crystallization.

Issue 2: Hydrolysis (The "Phosphite Smell")

Symptom: The crystals are sticky/hygroscopic, or the NMR shows a broad OH peak and loss of the ester ethyl/methyl groups. A distinct "phosphite" odor may be present.

Cause: Acidic Hydrolysis.[2][3]

-

Strictly Anhydrous: Use freshly distilled or molecular-sieve-dried Ethanol.

-

Limit Heat: Do not boil the solvent for extended periods. Dissolve quickly and remove from heat.

-

Avoid Water: Never use water as a co-solvent for aminophosphonate ester salts. (Water is only acceptable for the free phosphonic acid forms).

Issue 3: Hygroscopicity

Symptom: Nice crystals form, but turn into a puddle on the filter paper within minutes. Cause: The HCl salt is pulling moisture from the air. Protocol:

-

Filter under a blanket of dry nitrogen or argon if possible.

-

Wash quickly with anhydrous ether.

-

Immediately transfer the filter cake to a vacuum desiccator containing

or KOH pellets.

Standard Operating Procedure (SOP): The Ethanol/Ether Method

Objective: Purify 1.0 g of crude diethyl

-

Preparation:

-

Place 1.0 g of crude salt in a 50 mL Erlenmeyer flask.

-

Prepare 10 mL of anhydrous Ethanol and 20 mL of anhydrous Diethyl Ether.

-

-

Dissolution:

-

Add Ethanol dropwise to the crude solid while heating gently on a hot plate (approx. 60°C).

-

Swirl continuously. Add just enough Ethanol to dissolve the solid. (Target: ~2-4 mL).

-

Critical Check: If the solution is cloudy due to dust/impurities, filter it hot through a glass wool plug or sintered funnel.

-

-

Crystallization:

-

Cooling:

-

Allow the clear solution to cool to room temperature undisturbed (20-30 mins).

-

Place in an ice bath (0°C) for another 30 mins.

-

-

Isolation:

-

Filter the white needles/prisms using vacuum filtration.

-

Wash the cake with 2 x 5 mL of cold (

) Diethyl Ether. -

Dry in a vacuum desiccator.

-

Mechanism of Action: Why this works

To understand the troubleshooting, one must understand the molecular interactions:

Caption: Thermodynamic cycle of the recrystallization process.

-

Ethanol provides the high dielectric constant needed to dissociate the

ion pair. -

Ether lowers the dielectric constant of the bulk solvent. As the constant drops, the attraction between the ammonium cation and chloride anion increases (Coulomb's Law), forcing them back into a crystal lattice.

-

Slow addition ensures that the ions organize into a lattice (crystal) rather than crashing out randomly (amorphous solid/oil).

References

-

Kabachnik-Fields Reaction Overview

-

Hydrolysis Risks

- Kudryavtsev, A. A., et al. (2020). "Hydrolysis of phosphonate esters: Kinetics and mechanisms." Journal of Organic Chemistry.

-

Crystallographic Methods

- Bahadi, R., et al. (2020). "A green and novel method for the preparation of α-aminophosphonates... X-ray study." Synthetic Communications.

-

General Recrystallization of Amine Salts

- MIT OpenCourseWare.

Technical Support Center: Optimizing Catalyst Load for Three-Component Phosphonate Condensation

Welcome to the Technical Support Center for optimizing three-component phosphonate condensation, widely known as the Kabachnik-Fields reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their synthetic strategies for producing α-aminophosphonates. Here, we delve into the nuances of catalyst load optimization, offering troubleshooting advice and frequently asked questions to navigate the complexities of this versatile reaction.

The Kabachnik-Fields Reaction: A Mechanistic Overview

The Kabachnik-Fields reaction is a powerful one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound (like dialkyl phosphite) to form an α-aminophosphonate.[1] The reaction's efficiency and selectivity are highly dependent on the chosen catalyst and its concentration.

The reaction can proceed through two primary pathways, the selection of which is influenced by the nature of the reactants, particularly the basicity of the amine.[2][3]

-

Imine Pathway: This is the more common route, especially with weakly basic amines like anilines. The amine and carbonyl compound first form an imine intermediate. The hydrophosphoryl compound then undergoes nucleophilic addition to the imine, yielding the final α-aminophosphonate.[2][4]

-

α-Hydroxyphosphonate Pathway: With more basic amines, the hydrophosphoryl compound may first react with the carbonyl compound to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to produce the final product.[2][4]

Understanding these pathways is crucial for troubleshooting and optimizing the reaction conditions.

Caption: The two primary mechanistic pathways of the Kabachnik-Fields reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for the Kabachnik-Fields reaction?

A1: Catalyst loading can vary significantly depending on the chosen catalyst, substrates, and reaction conditions. Generally, loadings can range from as low as 1 mol% to as high as 30 mol%.[3] However, for many common catalysts like LiClO4, an optimal loading is often found between 5 and 10 mol%.[5] It is crucial to perform a catalyst loading optimization study for each new system to find the ideal balance between reaction rate, yield, and cost-effectiveness.

Q2: Can the Kabachnik-Fields reaction be performed without a catalyst?

A2: Yes, in some cases, the reaction can proceed without a catalyst, particularly with the use of microwave irradiation and under solvent-free conditions.[4] This "green chemistry" approach can be highly efficient and may be the method of choice when suitable.[4] However, for many substrate combinations, a catalyst is necessary to achieve reasonable yields and reaction times.

Q3: What types of catalysts are commonly used?

A3: A wide variety of catalysts have been successfully employed in the Kabachnik-Fields reaction. These can be broadly categorized as:

-

Lewis Acids: Metal triflates (e.g., Cu(OTf)₂, Zn(OTf)₂), metal chlorides (e.g., InCl₃, ZnCl₂), and other metal salts like LiClO₄ are common choices.[5][6]

-

Brønsted Acids: p-Toluenesulfonic acid (PTSA) and other strong acids can effectively catalyze the reaction.

-

Metal Oxides: These have emerged as effective catalysts due to their surface acidity and basicity.[2]

-

Nanocatalysts: Nano Ni and nano Pd have shown promise in catalyzing this reaction.[5]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can have a significant impact on the reaction's success. A screening of solvents is often a necessary step in optimization. For instance, in a study using LiClO₄ as a catalyst, acetonitrile (CH₃CN) was found to be a superior solvent compared to THF, CHCl₃, CH₂Cl₂, and diethyl ether.[5] The choice of solvent can influence catalyst solubility, substrate solubility, and the stabilization of intermediates.

Troubleshooting Guide

Problem 1: Low or No Product Yield

| Potential Cause | Explanation | Recommended Solution |

| Insufficient Catalyst Activity | The chosen catalyst may not be effective for the specific substrate combination. | Screen a panel of different catalysts (Lewis acids, Brønsted acids, etc.). Consider increasing the catalyst loading incrementally. |

| Catalyst Deactivation | In reactions catalyzed by Lewis acids, water generated during imine formation can deactivate the catalyst.[7] | Use a dehydrating agent like MgSO₄ or molecular sieves. Alternatively, use a water-tolerant Lewis acid catalyst. |

| Unfavorable Reaction Pathway | For certain combinations of reactants, one pathway may be significantly slower or lead to stable, unreactive intermediates. | If the imine pathway is suspected to be slow, consider pre-forming the imine in a two-step "Pudovik reaction" before adding the phosphite.[1] |

| Steric Hindrance | Bulky substituents on the amine, carbonyl, or phosphite can hinder the reaction. | Higher reaction temperatures or a more active catalyst may be required. In some cases, alternative, less sterically hindered starting materials may be necessary. |

| Incorrect Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst, or unfavorable reaction kinetics. | Perform a solvent screen with a range of polar and non-polar aprotic solvents.[5] |

Problem 2: Formation of Side Products

| Potential Cause | Explanation | Recommended Solution |

| Formation of α-Hydroxyphosphonate | This is a common side product, especially when the nucleophilic substitution by the amine is slow.[2] | Drive the reaction to completion by increasing the reaction time or temperature. If using a basic amine, consider switching to a less basic one to favor the imine pathway. |

| Self-Condensation of Carbonyl Compound | Aldehydes, in particular, can undergo self-condensation reactions (e.g., aldol condensation) under certain conditions. | Add the aldehyde slowly to the reaction mixture containing the amine and catalyst to maintain a low concentration of free aldehyde. |

| Byproducts from Phosphite | Trialkyl phosphites can undergo side reactions, especially at elevated temperatures. | Use a high-purity phosphite and consider performing the reaction at a lower temperature if possible. |

Experimental Protocols

Protocol 1: Catalyst Screening for Optimal Performance

This protocol outlines a systematic approach to identifying the most effective catalyst for a new set of substrates.

Caption: A high-throughput workflow for catalyst screening.

Step-by-Step Methodology:

-

Preparation: In a multi-well plate, add equimolar amounts of the amine, carbonyl compound, and dialkyl phosphite to each well.

-

Catalyst Addition: To each well, add a different catalyst from a pre-selected library (e.g., LiClO₄, Cu(OTf)₂, ZnCl₂, nano Ni, nano Pd) at a standard loading (e.g., 10 mol%).[5] Include a no-catalyst control.

-

Reaction: Seal the plate and incubate at a constant temperature (e.g., room temperature or 60 °C) for a set period (e.g., 4-24 hours).

-

Analysis: Quench the reactions and analyze the product formation in each well using a suitable analytical technique like LC-MS or GC-MS.

-

Hit Identification: Identify the catalyst(s) that provide the highest yield of the desired α-aminophosphonate.

Protocol 2: Optimizing Catalyst Loading

Once the optimal catalyst has been identified, the next step is to determine the most efficient catalyst loading.

Step-by-Step Methodology:

-

Setup: Set up a series of reactions with the identified best catalyst.

-

Varying Catalyst Load: In each reaction, vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%, 15 mol%).[5]

-

Reaction and Analysis: Run the reactions under the previously optimized conditions and analyze the yield of the product for each catalyst loading.

-

Determine Optimum Load: Plot the yield versus catalyst loading to determine the point at which further increases in catalyst do not significantly improve the yield. This represents the optimal catalyst load.

Quantitative Data Summary

The following tables provide examples of catalyst loading optimization and catalyst comparison from the literature.

Table 1: Optimization of LiClO₄ Catalyst Loading [5]

| Entry | Catalyst (mol%) | Yield (%) | Reaction Time (hrs) |

| 1 | 1 | 73 | 10 |

| 2 | 5 | 90 | 6 |

| 3 | 10 | 87 | 4 |

| Reaction Conditions: Benzaldehyde (1.0 mmol), aniline (1.0 mmol), triphenyl phosphite (1.0 mmol) in CH₃CN at room temperature. |

Table 2: Comparison of Various Catalysts [5]

| Entry | Catalyst (10 mol%) | Yield (%) | Time (hrs) |

| 1 | LiClO₄ | 87 | 4 |

| 2 | Cu(OTf)₂ | 85 | 6 |

| 3 | Nano Ni | 81 | 5 |

| 4 | Nano Pd | 85 | 3 |

| 5 | ZnCl₂ | 78 | 30 |

| Reaction Conditions: Benzaldehyde (1.0 mmol), aniline (1.0 mmol), triphenyl phosphite (1.0 mmol) in CH₃CN at room temperature. |

References

-

Al-Masum, M. & Islam, M. S. (2014). A comparative study of metal-catalyzed three-component synthesis of α-aminophosphonates. International Journal of Advanced Research, 2(8), 222-230. [Link]

-

Ordish, M., et al. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Chemistry, 5(4), 2639-2680. [Link]

-

Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. [Link]

-

Wikipedia. (2023, December 2). Kabachnik–Fields reaction. [Link]

-

Kirsanov, V. Y., et al. (2021). Catalytic three-component synthesis of aminophosphonate based on p-phenylenediamine and 3-methylbenzaldehyde. Vestnik Bashkirskogo Universiteta, 26(4), 938-943. [Link]

-

Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Arkivoc, 2008(i), 1-17. [Link]

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]

Sources

- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Kabachnik-Fields Reaction [organic-chemistry.org]

- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

Navigating Phosphonate Ester Stability: A Guide to Preventing Hydrolysis During Workup

Technical Support Center

For researchers, scientists, and drug development professionals, the integrity of phosphonate esters during experimental workup is paramount. These compounds, while valued for their stability, are susceptible to hydrolysis under both acidic and basic conditions, potentially compromising yields and leading to purification challenges.[1][2] This guide provides in-depth technical support, troubleshooting advice, and preventative strategies to mitigate the hydrolysis of phosphonate esters during critical workup phases.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of phosphonate ester hydrolysis during a typical workup?

A1: Unintentional hydrolysis during a synthetic workflow is most commonly caused by the presence of acidic or basic reagents and catalysts, aqueous workup conditions, and purification on standard silica gel.[2] Exposure to atmospheric moisture during storage can also contribute to degradation over time.[2][3]

Q2: How does the chemical environment, specifically pH, influence the stability of my phosphonate ester?

A2: The rate of phosphonate ester hydrolysis is highly dependent on pH.[2] Both acidic and basic conditions can catalyze the cleavage of the P-O-C ester bond.[1] Generally, maintaining a neutral pH (approximately 7) is the most effective strategy to minimize hydrolysis.[2]

Q3: What is the impact of temperature on the rate of hydrolysis?

A3: Like most chemical reactions, the rate of phosphonate ester hydrolysis increases with temperature.[2][3] Reactions that may be slow at room temperature can become significantly more rapid at elevated temperatures.[2] Therefore, conducting workups and purifications at the lowest practical temperature is advisable.

Q4: How do the structural properties of the ester group affect its stability?

A4: The structure of the ester group significantly influences the stability of the phosphonate ester.

-

Steric Hindrance: Increased steric bulk around the phosphorus center can impede the approach of nucleophiles like water or hydroxide ions, thereby slowing the rate of hydrolysis, particularly under basic conditions.

-

Electronic Effects: Electron-withdrawing groups on the ester moiety can render the phosphorus atom more electrophilic and, consequently, more susceptible to nucleophilic attack, which increases the rate of hydrolysis.[4] Conversely, electron-donating groups tend to decrease the rate of hydrolysis.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section addresses common problems encountered during the workup of phosphonate esters and provides actionable solutions.

Problem 1: I'm observing significant loss of my product during aqueous extraction.

-

Possible Cause: The aqueous phase is either too acidic or too basic, leading to rapid hydrolysis.

-

Solution:

-

Neutralize Before Extraction: Before adding water or an organic solvent, carefully adjust the reaction mixture to a pH of approximately 7 using a mild acid or base.

-

Use Buffered Washes: Employ buffered aqueous solutions (e.g., phosphate-buffered saline at pH 7.2-7.4) for extraction and washing steps instead of plain deionized water.

-

Minimize Contact Time: Perform extractions swiftly to reduce the time the ester is in contact with the aqueous phase.

-

Work at Low Temperatures: Conduct all aqueous washes using cold solutions and, if possible, perform the extraction in an ice bath to slow the kinetics of hydrolysis.[5]

-

Problem 2: My phosphonate ester appears to be degrading on the silica gel column during purification.

-

Possible Cause: Standard silica gel is inherently acidic and can catalyze the hydrolysis of sensitive phosphonate esters.[2]

-

Solutions:

-

Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in a non-polar solvent (e.g., hexanes) containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2% v/v), before packing the column.[3]

-

Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina, for chromatographic purification.

-

Employ Non-Aqueous Workup: If feasible, avoid aqueous workups altogether. This can be achieved by filtering the reaction mixture to remove solid byproducts and then evaporating the solvent.[3]

-

Alternative Purification Methods: Explore other purification techniques that do not involve silica gel, such as crystallization or preparative high-performance liquid chromatography (prep-HPLC).[3]

-

Problem 3: I suspect my starting materials or reagents are contributing to hydrolysis.

-

Possible Cause: Residual acid or base in starting materials, or the use of acidic/basic reagents in the reaction, can carry over into the workup.

-

Solutions:

-

Reagent Purity Check: Ensure all starting materials and reagents are of high purity and free from acidic or basic impurities.

-

Incorporate a Neutralizing Wash: If the reaction involves acidic or basic reagents, include a specific wash step to neutralize them before proceeding with the main extraction. For example, a dilute sodium bicarbonate wash can neutralize excess acid.[5]

-

Use of Acid Scavengers: For particularly acid-sensitive esters, consider adding an acid scavenger like propylene oxide during the workup to neutralize any trace amounts of acid that may have formed.[6]

-

Visualizing the Problem: Hydrolysis Mechanisms and Troubleshooting Workflow

To better understand the chemical processes and decision-making involved in preventing hydrolysis, the following diagrams illustrate the mechanisms and a logical troubleshooting workflow.

Caption: Mechanisms of acid- and base-catalyzed phosphonate ester hydrolysis.

Caption: Troubleshooting workflow for phosphonate ester hydrolysis during workup.

Experimental Protocols

Protocol 1: Monitoring Phosphonate Ester Hydrolysis by ³¹P NMR Spectroscopy

This protocol allows for the real-time monitoring of phosphonate ester hydrolysis.[3]

-

Sample Preparation: Dissolve a known concentration of the phosphonate ester (typically >1 mM) in a deuterated aqueous buffer of the desired pH directly within an NMR tube.

-

Initial Spectrum (t=0): Acquire a proton-decoupled ³¹P NMR spectrum immediately after dissolution.

-

Time-Course Monitoring: Acquire subsequent spectra at regular intervals (e.g., every hour) while maintaining a constant temperature.

-

Data Analysis: Integrate the signals corresponding to the parent phosphonate ester and the hydrolyzed phosphonic acid product. The change in the relative integrals over time provides the rate of hydrolysis.

Protocol 2: Workup Procedure for Acid-Sensitive Phosphonate Esters

This protocol is designed to minimize hydrolysis during the workup of reactions that may contain acidic byproducts.

-

Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Quenching: Slowly add the reaction mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Perform this step quickly and with cold solvent.

-

Washing: Combine the organic layers and wash once with cold brine (saturated NaCl solution) to remove residual water.[5]

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature.

Quantitative Data: Relative Stability of Phosphonate Esters

The stability of phosphonate esters is highly dependent on their structure. The following table provides a qualitative comparison of the relative hydrolysis rates of different ester groups under acidic and basic conditions.

| Ester Group | Relative Hydrolysis Rate (Acidic Conditions) | Relative Hydrolysis Rate (Basic Conditions) | Rationale |

| Methyl | Slowest | Fastest | Under acidic conditions, the methyl carbocation is unstable. Under basic conditions, there is minimal steric hindrance to nucleophilic attack.[6] |

| Ethyl | Slow | Fast | Similar to methyl, but with slightly more steric hindrance.[6] |

| Isopropyl | Fast | Slow | The secondary carbocation formed under acidic conditions is relatively stable. Significant steric hindrance slows basic hydrolysis.[6] |

| tert-Butyl | Fastest | Slowest | The tertiary carbocation is highly stable, leading to rapid acidic hydrolysis. Extreme steric hindrance prevents nucleophilic attack under basic conditions.[6] |

| Benzyl | Very Fast | Moderate | The benzyl carbocation is highly stabilized by resonance, leading to rapid cleavage in acid. Steric hindrance is moderate.[6] |

This table provides a general trend. Actual rates will vary depending on the specific molecule and reaction conditions.

References

Sources

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. tandfonline.com [tandfonline.com]

HPLC methods for chiral separation of aminophosphonate enantiomers

Title: Precision HPLC Strategies for the Chiral Separation of Aminophosphonate Enantiomers Subtitle: A Comparative Technical Guide for Method Development & Optimization

Executive Summary

-Aminophosphonates are bio-isosteres of amino acids where the planar carboxylic group is replaced by a tetrahedral phosphonic group. This structural shift often imparts potent biological activity—ranging from herbicidal to antiviral properties—but strictly depends on chirality. For instance, the (S)-enantiomer may be the active inhibitor while the (R)-enantiomer is inactive or toxic.This guide moves beyond generic "amino acid" protocols to address the specific challenges of aminophosphonates: their zwitterionic nature, high polarity, and often weak UV chromophores. We compare the three dominant Chiral Stationary Phase (CSP) classes—Polysaccharide, Crown Ether, and Macrocyclic Antibiotic—providing a logic-driven framework for column selection and method optimization.

The Challenge: Chemical Nature & Separation Logic

Before selecting a column, one must understand the analyte. Aminophosphonates possess both a basic amine (

-

Zwitterionic Behavior: In neutral solutions, they exist as zwitterions. Successful chromatography requires suppressing this ionization or exploiting it via "Polar Ionic Mode."

-

Detection Limits: Unlike aromatic amino acids (e.g., Phenylalanine), aliphatic aminophosphonates lack strong UV chromophores.

-

Strategy A: Direct separation at low UV (205-210 nm) – Requires high-purity solvents.

-

Strategy B: Pre-column derivatization (e.g., FMOC, FDAA) – Increases detectability and adds interaction points (

) for the CSP.

-

Comparative Analysis of Chiral Stationary Phases (CSPs)

A. Polysaccharide-Based CSPs (The "Gold Standard")

-

Chemistry: Amylose or Cellulose derivatives (carbamates/benzoates) coated or immobilized on silica.

-

Top Contenders: Chiralpak AD/OD (coated), Chiralpak IA/IB (immobilized), Lux Amylose-1/Cellulose-1.

-

Mechanism: Multimodal.[1] Relies on Hydrogen bonding, dipole-dipole interactions, and inclusion of the analyte into the helical groove of the polymer.

-

Pros: Broadest selectivity range; robust for derivatized samples (FMOC/Z-protected).

-

Cons: Native (underivatized) aminophosphonates often streak due to strong polar interactions unless mobile phase additives are tuned perfectly.

B. Crown Ether CSPs (The "Specialist")

-

Chemistry: Chiral Crown Ethers (e.g., 18-crown-6 tetracarboxylic acid) bonded to silica.[2]

-

Top Contenders: Crownpak CR-I(+)/CR-I(-).

-

Mechanism: Host-Guest complexation. The crown ether forms a specific inclusion complex with the primary ammonium ion (

). -

Pros: Exceptional for underivatized primary aminophosphonates. Works in acidic aqueous mobile phases (RP), compatible with MS.

-

Cons: Fails if the amine is secondary or tertiary; lower capacity than polysaccharides.

C. Macrocyclic Antibiotic CSPs (The "Zwitterion Tamers")

-

Chemistry: Teicoplanin or Vancomycin bonded to silica.

-

Top Contenders: Chirobiotic T, Chirobiotic V.

-

Mechanism: Complex combination of inclusion, electrostatic interactions, and H-bonding.

-

Pros: Unique ability to run in Polar Ionic Mode (100% Methanol + Acid/Base), offering high efficiency for zwitterions.

Technical Data Comparison

| Feature | Polysaccharide (AD/OD Type) | Crown Ether (CR Type) | Macrocyclic Antibiotic (Teicoplanin) |

| Primary Target | Derivatized (FMOC, Cbz) Aminophosphonates | Native Primary | Native & Derivatized Zwitterions |

| Dominant Mode | Normal Phase (Hexane/IPA) | Reversed Phase (pH < 2.0) | Polar Ionic Mode (MeOH/Acid/Base) |

| Separation Factor ( | High (typically 1.2 – 3.0) | Very High (> 1.5 for primary amines) | Moderate (1.1 – 1.5) |

| Sample Capacity | High (Preparative friendly) | Low (Analytical only) | Medium |

| Mobile Phase Additive | 0.1% DEA or TFA (Essential) | Acetic Acid + TEA | |

| MS Compatibility | Poor (in Normal Phase) | Excellent | Excellent |

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the correct column and mode based on the specific aminophosphonate structure.

Caption: Decision tree for selecting the optimal CSP and mobile phase mode based on analyte derivatization and amine classification.

Experimental Protocols

Protocol A: Direct Separation of Native Aminophosphonates (Crown Ether Method)

Best for: Primary

-

Column: Crownpak CR-I(+) (150 x 4.0 mm, 5 µm).

-

Mobile Phase Preparation:

-

Prepare aqueous

(Perchloric acid) at pH 1.5 to 2.0. -

Why Perchloric Acid? It forms a transparent ion pair and has low UV cutoff, allowing detection at 200–210 nm.

-

Modifier: Add 0–10% Methanol if retention is too high.

-

-

Conditions:

-

Flow Rate: 0.5 mL/min (Crown ether phases have high backpressure; do not exceed).

-

Temperature: Lower is better (10°C – 25°C). Lower temperature increases the stability of the host-guest complex, enhancing resolution (

).

-

-

Validation:

-

Inject the racemate.

-

Calculate Resolution (

). Target

-

Protocol B: Separation of FMOC-Derivatized Aminophosphonates (Polysaccharide Method)

Best for: High sensitivity requirements or complex matrices.

-

Derivatization (Pre-run):

-

Mix sample with FMOC-Cl in borate buffer (pH 9). React for 5 mins. Quench with hydrophobic amine.

-

-

Column: Chiralpak AD-H or Lux Amylose-1 (250 x 4.6 mm, 5 µm).

-

Mobile Phase Screening:

-

Solvent A: n-Hexane.

-

Solvent B: Isopropanol (IPA) or Ethanol (EtOH).

-

Additive: 0.1% TFA (Trifluoroacetic acid). Crucial: The carboxyl group on FMOC and the phosphonate need proton suppression to prevent tailing.

-

-

Gradient Strategy:

-

Start Isocratic: 90:10 (Hexane:IPA).

-

If elution is too fast (

), switch to Hexane:EtOH (EtOH is a stronger displacer, so use less of it, e.g., 95:5).

-

-

Optimization Loop:

-

See Diagram below.

-

Caption: Iterative optimization loop for Polysaccharide CSPs focusing on modifier selection and peak shape correction.

Scientific Integrity & Troubleshooting

-

The Temperature Effect:

-

Polysaccharides:[1][3][4][5] Temperature effects are unpredictable. Sometimes higher T improves mass transfer; sometimes lower T improves enthalpy-driven selectivity. Screen at 25°C first.

-

Crown Ethers:Always favor low temperature (0°C - 15°C). The complexation is exothermic; heat destroys the separation.

-

-

Column Memory Effect (Polysaccharides):

-

If using coated phases (AD/OD), never use "forbidden" solvents like THF, DCM, or Acetone, as they will strip the selector. For immobilized phases (IA/IB), these solvents can be used to induce different polymer conformations and alter selectivity.

-

-

Phosphonate Tailing:

-

If peaks tail severely despite using TFA, the phosphonic acid groups may be interacting with the silica support. Solution: Use a "High-Density" bonded phase or increase buffer ionic strength.

-

References

-

Comparison of Polysaccharide CSPs

- Title: Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC.

- Source: PubMed / Vertex AI Search Results.

-

Link:[Link] (General citation based on search result 1.1)

-

Crown Ether Mechanisms

-

Method Development Strategy

- Title: A Strategy for Developing HPLC Methods for Chiral Drugs.

- Source: LCGC Intern

-

Link:[Link]

-

Macrocyclic Antibiotics & Polar Ionic Mode

Sources

- 1. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographytoday.com [chromatographytoday.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.